Here are some specific applications of 1-Bromopent-2-yne in scientific research:
Jasmonic acid is a plant hormone involved in various physiological processes. Researchers have utilized 1-Bromopent-2-yne to synthesize stereochemically restricted lactone-type analogs of jasmonic acids, such as 5-oxa-7-epi-jasmonic acid and 5-oxa-jasmonic acid. These analogs hold potential in studying the function of jasmonic acid in plants [].
1-Bromopent-2-yne can be employed in the synthesis of conjugated dienes, which are organic compounds with two isolated double bonds. Studies have shown that it can be used to prepare all-cis isomers of 4,7-decadienal, 4,7-tridecadienal, 5,8-tetradecadienal, and 6,9-dodecadienal, which are of interest for their potential applications in various fields [].
The unique combination of functionalities in 1-Bromopent-2-yne makes it a valuable intermediate for the synthesis of more complex molecules. For instance, it has been used in the preparation of 5-ethyl-4-methylene-6-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, a molecule with potential pharmaceutical applications [].
1-Bromo-2-pentyne is an organic compound with the molecular formula CHBr and a molecular weight of 147.02 g/mol. It is classified as a bromoalkyne, characterized by a bromine atom attached to the first carbon of a five-carbon alkyne chain. This compound appears as a colorless to light yellow liquid and has a boiling point of approximately 94 °C. Its structure can be represented as follows:
textBr |H-C≡C-CH2-CH2-CH3
1-Bromo-2-pentyne is notable for its reactivity, particularly in organic synthesis, where it serves as an important intermediate.
These reactions highlight its utility in synthesizing various organic compounds .
1-Bromo-2-pentyne can be synthesized through several methods:
These methods demonstrate the versatility of synthetic routes available for producing this compound .
1-Bromo-2-pentyne finds various applications in organic chemistry:
Interaction studies involving 1-bromo-2-pentyne often focus on its reactivity with nucleophiles and electrophiles. The compound's ability to participate in substitution and addition reactions makes it a valuable subject for mechanistic studies in organic chemistry. Research has shown that it can facilitate the formation of complex structures through cross-coupling reactions, enhancing its utility in synthetic pathways .
Several compounds share structural similarities with 1-bromo-2-pentyne. Here is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromopent-2-yne | CHBr | Alkyne with bromine at position one; versatile reagent |
3-Bromo-1-pentyne | CHBr | Bromine at position three; different reactivity profile |
1-Bromobut-2-yne | CHBr | Shorter carbon chain; similar reactivity |
1-Iodo-2-pentyne | CHI | Iodine instead of bromine; different reactivity |
1-Chloro-2-pentyne | CHCl | Chlorine instead of bromine; less reactive |
The uniqueness of 1-bromo-2-pentyne lies in its specific reactivity patterns and applications in synthesizing complex organic molecules, particularly those related to biological activity .
Flammable;Irritant